N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-nitrobenzamide
Descripción general
Descripción
N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-nitrobenzamide, also known as JNJ-42165279, is a novel compound that has gained significant attention in the scientific research community. It belongs to the class of NMDA receptor antagonists and has been found to exhibit potent analgesic and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-nitrobenzamide is believed to involve the inhibition of the NMDA receptor. The NMDA receptor is a glutamate receptor that plays a critical role in the development and maintenance of chronic pain and inflammation. By inhibiting the NMDA receptor, this compound is able to reduce pain and inflammation in animal models.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the release of anti-inflammatory cytokines, such as IL-10. Additionally, it has been found to reduce the activation of microglia and astrocytes, which are key players in the development and maintenance of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-nitrobenzamide for lab experiments is its potent analgesic and anti-inflammatory effects. This makes it an ideal compound for studying the mechanisms of pain and inflammation in animal models. Additionally, its synthesis method has been optimized for large-scale production, making it readily available for scientific research.
One of the limitations of this compound is its specificity for the NMDA receptor. While this specificity is advantageous for studying the NMDA receptor's role in pain and inflammation, it limits the compound's potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-nitrobenzamide. One direction is to study its potential therapeutic applications beyond pain and inflammation. For example, it may have potential as a treatment for depression, anxiety, and other psychiatric disorders that involve the NMDA receptor.
Another direction is to study its pharmacokinetics and pharmacodynamics in humans. While this compound has shown promising results in animal models, its safety and efficacy in humans are not yet known. Further research is needed to determine the optimal dosage, route of administration, and potential side effects of the compound.
Conclusion
In conclusion, this compound is a novel compound that exhibits potent analgesic and anti-inflammatory effects. Its mechanism of action involves the inhibition of the NMDA receptor, making it an ideal compound for studying the mechanisms of pain and inflammation in animal models. While its specificity for the NMDA receptor limits its potential therapeutic applications, further research is needed to determine its safety and efficacy in humans and explore its potential for treating other conditions.
Aplicaciones Científicas De Investigación
The scientific research application of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3-nitrobenzamide is primarily focused on its analgesic and anti-inflammatory effects. It has been found to exhibit potent analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, it has been shown to reduce inflammation in animal models of acute and chronic inflammation. These findings have generated significant interest in the scientific community, leading to further research on the compound's mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-28-19-10-9-17(14-20(19)29-2)22(11-4-3-5-12-22)15-23-21(25)16-7-6-8-18(13-16)24(26)27/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHWLCVYLQJAQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359963 | |
Record name | N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5237-85-4 | |
Record name | N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.